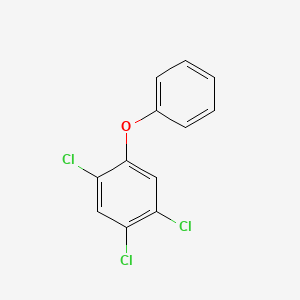
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxamide, N-(3-methoxypropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxamide, N-(3-methoxypropyl)- is a complex organic compound with a unique structure that combines elements of pyridine, benzothiazine, and carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxamide, N-(3-methoxypropyl)- typically involves multi-step organic reactions. The process begins with the formation of the pyrido[3,2-b][1,4]benzothiazine core, which can be achieved through cyclization reactions involving appropriate precursors. The carboxamide group is then introduced through amidation reactions, and the N-(3-methoxypropyl) group is added via alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxamide, N-(3-methoxypropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, alkyl halides, and acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols.
Scientific Research Applications
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxamide, N-(3-methoxypropyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxamide, N-(3-methoxypropyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.
Generating reactive oxygen species (ROS): Inducing oxidative stress in target cells.
Interacting with DNA or proteins: Affecting gene expression or protein function.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrido[3,2-b][1,4]benzothiazine
- Isothipendyl
- Prothipendyl
Uniqueness
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxamide, N-(3-methoxypropyl)- is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
63886-04-4 |
|---|---|
Molecular Formula |
C16H17N3O2S |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-(3-methoxypropyl)pyrido[3,2-b][1,4]benzothiazine-10-carboxamide |
InChI |
InChI=1S/C16H17N3O2S/c1-21-11-5-10-18-16(20)19-12-6-2-3-7-13(12)22-14-8-4-9-17-15(14)19/h2-4,6-9H,5,10-11H2,1H3,(H,18,20) |
InChI Key |
DRXQILDFSOEPHJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)N1C2=CC=CC=C2SC3=C1N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


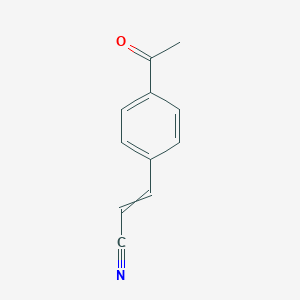
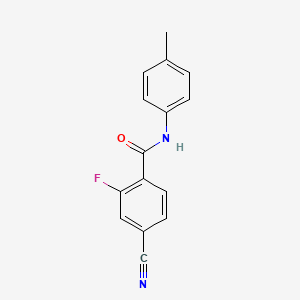
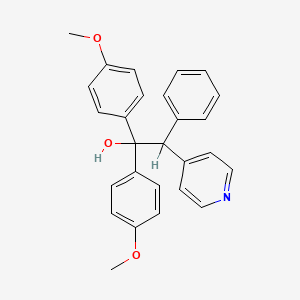

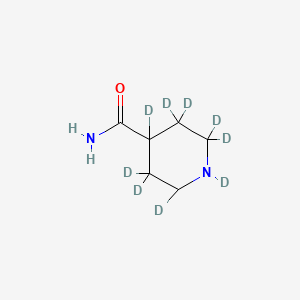
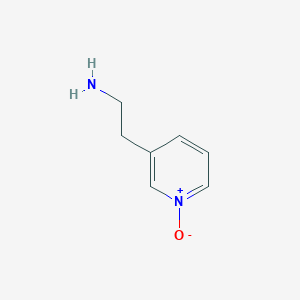
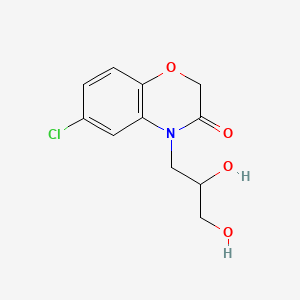
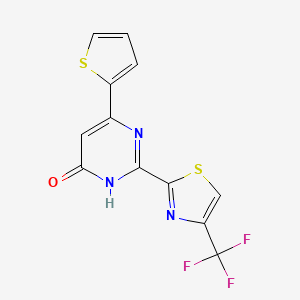
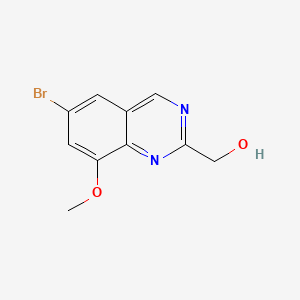
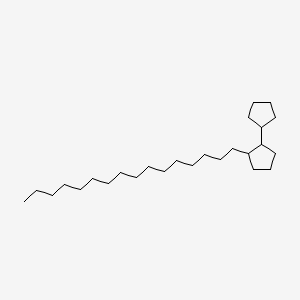
![3-[2-(Trifluoromethyl)phenoxy]propanoic acid](/img/structure/B13944284.png)
![7H-Indolo[2,3-c]quinoline](/img/structure/B13944292.png)
